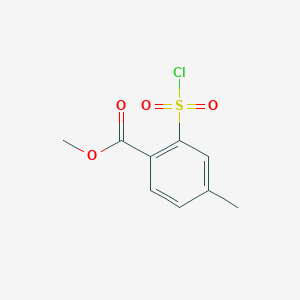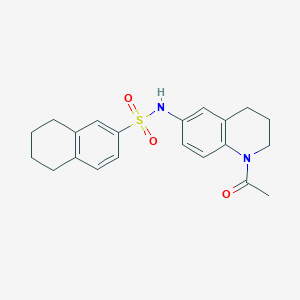
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that can be associated with sulfonamide-based inhibitors and ligands. Sulfonamides are known for their ability to interact with various biological targets due to their structural similarity to the essential nutrient p-aminobenzoic acid (PABA), which is crucial for bacterial growth. The compound likely exhibits a complex molecular structure that allows it to interact with specific enzymes or receptors.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was performed under acidic conditions using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst . These methods could potentially be adapted for the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction (XRD), as demonstrated for 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Additionally, Density Functional Theory (DFT) calculations can provide insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and charge distribution . For the compound of interest, similar analytical methods would be essential to understand its molecular structure and potential interactions with biological targets.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including the formation of complexes with metal ions. For example, sulfonamides containing 8-aminoquinoline were shown to react with Ni(II) salts to form complexes with an octahedral coordination environment . This suggests that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could also form complexes with metal ions, which could be relevant in the context of medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For instance, the presence of a sulfonamide group can enhance the solubility of the compound in water, while the acetyl group can increase lipophilicity . The crystal structure analysis can reveal the presence of hydrogen bonds and π interactions, which are crucial for the stability of the molecule . The analysis of these properties is vital for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis Techniques and Structural Studies
- Synthesis and Structural Study : A study explored the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide using H6P2W18O62 as an acidic solid catalyst. This research emphasized the structural analysis through X-ray crystallography, providing insights into molecular and crystal structures, particularly focusing on weak interactions within the compound (Bougheloum et al., 2013).
Biological Activities and Applications
Anticancer Properties : Research into 1,4-Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety, a structurally related compound, showed potent cytotoxic activity against various human cancer cell lines. This demonstrates the potential therapeutic applications of such compounds in cancer treatment (Ravichandiran et al., 2019).
Sulfonamide-Based Hybrids : A review highlighted the importance of sulfonamides in developing pharmacological agents with diverse activities, including antitumor effects. The review discusses the structural basis for these activities and the potential for developing new therapeutic agents (Ghomashi et al., 2022).
Chemical Synthesis and Modification
- Friedel-Crafts Cyclizations : A method was described for synthesizing tetrahydroisoquinolines, a related structure, via Friedel-Crafts cyclizations facilitated by iron(III) chloride hexahydrate. This technique is significant for creating core structures for potential drug analogs, indicating the versatility of sulfonamide derivatives in medicinal chemistry (Bunce, Cain, & Cooper, 2012).
Antimicrobial Evaluation
- Antimicrobial Activities : New hydronaphthalene-sulfonamide derivatives were synthesized and evaluated for their antimicrobial properties. This study underscores the importance of such compounds in developing new antimicrobials, highlighting the versatility of sulfonamide derivatives in addressing bacterial resistance (Mohamed et al., 2021).
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h8-11,13-14,22H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUKPQKWQCUMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)
![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)
![2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B2553878.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553879.png)
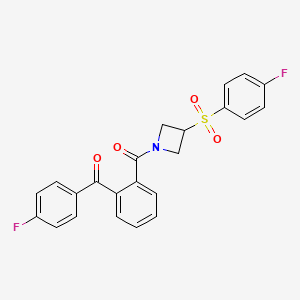

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)
![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)
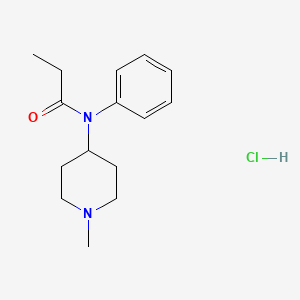
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)
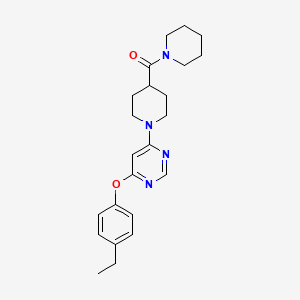
![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)
